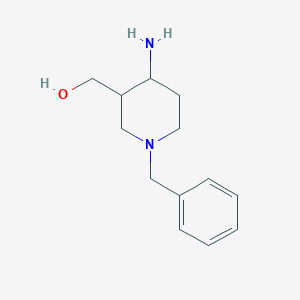

(4-Amino-1-benzylpiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-1-benzylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCYWYTZXZUBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177198-30-9 | |

| Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Amino-1-benzylpiperidin-3-yl)methanol chemical properties

This guide details the chemical properties, synthesis, and application of (4-Amino-1-benzylpiperidin-3-yl)methanol (CAS 160141-23-1), a versatile 3,4-disubstituted piperidine scaffold used in the development of GPCR ligands (particularly 5-HT4 agonists) and kinase inhibitors.

Core Identity & Physicochemical Profile

This compound represents a "privileged scaffold" in medicinal chemistry due to its ability to present functional groups (amine and alcohol) in defined spatial orientations. The piperidine ring, protected at the

| Property | Data |

| Chemical Name | (4-Amino-1-benzylpiperidin-3-yl)methanol |

| CAS Number | 160141-23-1 (Generic/Racemic); 1177198-30-9 ((3S,4S)-isomer) |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| LogP (Predicted) | 0.8 – 1.1 (Lipophilic, CNS penetrant potential) |

| pKa (Predicted) | ~9.8 (Secondary amine), ~14 (Alcohol) |

| Stereochemistry | Contains 2 Chiral Centers (C3, C4). Exists as cis ((3R,4S) / (3S,4R)) or trans ((3R,4R) / (3S,4S)) diastereomers. |

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the requirement for stereochemical control between the C3-hydroxymethyl and C4-amino groups. Two primary industrial routes exist: the

Method A: The

-Keto Ester Route (Scale-Up Preferred)

This route utilizes Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate as the starting material. It is cost-effective but requires careful reduction protocols to control diastereoselectivity.

-

Reductive Amination (C4 Functionalization):

-

Reagents: Benzylamine or Ammonium acetate, NaBH(OAc)₃, DCE.

-

Mechanism:[1][2][3][4] Formation of the enamine/iminium ion followed by hydride delivery.

-

Critical Control: The choice of reducing agent influences the cis:trans ratio. Bulky hydrides favor the cis isomer (hydride attack from the less hindered equatorial face).

-

-

Ester Reduction (C3 Functionalization):

-

Reagents: LiAlH₄ (THF, 0°C) or LiBH₄.

-

Outcome: Converts the ethyl ester to the primary alcohol (-CH₂OH).

-

Method B: The Epoxide Ring-Opening Route (Trans-Selective)

This method is preferred when the trans-isomer (e.g., (3S,4S)) is the specific pharmacophore required.

-

Epoxidation: 1-Benzyl-1,2,3,6-tetrahydropyridine is oxidized (mCPBA) to 1-benzyl-3,4-epoxypiperidine .

-

Nucleophilic Opening:

-

Reagents: Sodium Azide (NaN₃), NH₄Cl, MeOH/H₂O.

-

Regiochemistry: Azide attacks the C4 position (trans-diaxial opening), resulting in the trans-4-azido-3-hydroxypiperidine.

-

-

Homologation (if needed): Note that this route typically yields a C3-hydroxyl, not a C3-hydroxymethyl. To get the title compound (C3-hydroxymethyl), the starting material must be a C3-functionalized alkene or require a carbon-insertion step (e.g., via nitrile or ester intermediates).

Reaction Workflow Visualization

The following diagram illustrates the divergence in synthesis based on the desired stereochemistry.

Caption: Divergent synthesis pathways from the

Reactivity & Orthogonal Protection

For drug development, the utility of this scaffold lies in the ability to selectively modify the primary amine (C4) versus the primary alcohol (C3) .

Strategy 1: Selective N-Functionalization

The aliphatic amine at C4 is more nucleophilic than the hydroxyl group at C3.

-

Acylation: Reaction with acid chlorides (R-COCl) at 0°C in DCM/TEA will selectively acylate the amine to form an amide .

-

Reductive Alkylation: Reaction with aldehydes and NaBH₃CN selectively targets the amine.

Strategy 2: Selective O-Functionalization

To modify the alcohol, the amine must first be protected (e.g., Boc-protection).

-

Protocol:

-

Protect C4-NH₂ with Boc₂O (creates a carbamate).

-

React C3-CH₂OH with Mesyl Chloride (MsCl) or Tosyl Chloride .

-

Displace the leaving group with nucleophiles (e.g., F⁻ for fluorination, or heterocycles).

-

Strategy 3: Debenzylation

The

-

Method: Hydrogenolysis (

, Pd/C, MeOH, 50 psi). -

Result: Yields the free secondary amine at position 1, ready for

or Buchwald coupling.

Pharmaceutical Applications & Causality

The (4-amino-1-benzylpiperidin-3-yl)methanol scaffold is a bioisostere for 1,2-diaminocyclohexane and other vicinal amino-alcohol pharmacophores.

Case Study: GPCR Agonists (5-HT4)

In the development of serotonin receptor agonists (e.g., for gastrointestinal prokinetic agents), the spatial distance between the basic nitrogen (piperidine N1) and the hydrogen-bond donor (C4-amide) is critical.

-

Mechanism: The C3-hydroxymethyl group acts as a "stereochemical anchor," locking the piperidine ring into a specific chair conformation that optimizes the binding of the C4-substituent to the receptor pocket.

-

Validation: Analogs lacking the C3-hydroxymethyl group often show 10-100x lower affinity due to increased conformational entropy (floppiness) of the ring.

Structure-Activity Relationship (SAR) Logic

-

C4-Amine: Usually acylated with bulky aromatic groups (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) to engage hydrophobic pockets.

-

C3-Hydroxymethyl: Often left free to form H-bonds or cyclized with the C4-amine to form bicyclic systems (e.g., oxazolopyridines).

Experimental Protocol: Selective Amide Formation

Standard Operating Procedure (SOP) for differentiating the amine from the alcohol.

-

Preparation: Dissolve 1.0 eq of (4-Amino-1-benzylpiperidin-3-yl)methanol in dry Dichloromethane (DCM) under Nitrogen atmosphere.

-

Base Addition: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C.

-

Acylation: Dropwise add 1.0 eq of the desired Acid Chloride (dissolved in DCM).

-

Scientific Rationale: The lower temperature and stoichiometric control prevent O-acylation of the hydroxyl group. The amine reacts orders of magnitude faster.

-

-

Quench & Workup: After 1 hour, quench with sat. NaHCO₃. Extract with DCM.

-

Validation:

-

TLC: Check for disappearance of the polar amine spot.

-

NMR: Look for the downfield shift of the C4-H proton (indicating amide formation) while the C3-CH₂OH protons remain as a broad singlet/triplet, confirming the alcohol is free.

-

References

-

PubChem. (2025).[5] (4-Amino-1-benzylpiperidin-3-yl)methanol Compound Summary. National Library of Medicine. Link

- Werner, G., et al. (2008). Synthesis of substituted piperidines via reductive amination. Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Product Specification. Merck KGaA. Link

-

ChemicalBook. (2024). Synthesis routes for 3,4-disubstituted piperidines. Link

- Vidal, J., et al. (2010). Stereoselective synthesis of 3,4-disubstituted piperidines. Tetrahedron Letters.

Sources

- 1. 1,3-Dichloro-2-propanol - OEHHA [oehha.ca.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dichloro-1-propanol, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of (4-Amino-1-benzylpiperidin-3-yl)methanol

Executive Summary

Molecule: (4-Amino-1-benzylpiperidin-3-yl)methanol

CAS: 1177198-30-9 (Generic reference)

Molecular Formula:

This guide details the structural characterization of (4-Amino-1-benzylpiperidin-3-yl)methanol, a "privileged scaffold" intermediate used frequently in the synthesis of GPCR ligands, kinase inhibitors, and antibacterial agents. The coexistence of a secondary amine and a primary alcohol on a piperidine ring creates two chiral centers (C3 and C4), leading to four possible stereoisomers. Distinguishing the relative stereochemistry (cis vs. trans) is the primary analytical challenge.

This document provides a self-validating workflow for researchers to confirm the regio- and stereochemistry of this scaffold using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography logic.

Part 1: Synthetic Context & Impurity Profile

To interpret analytical data accurately, one must understand the molecule's origin. This scaffold is typically generated via two primary routes, each yielding different stereochemical biases.

-

Reduction of

-Amino Esters:-

Precursor: Ethyl 4-amino-1-benzylpiperidine-3-carboxylate.

-

Reagent:

or -

Outcome: Often yields a mixture of cis and trans isomers depending on the thermodynamic stability of the ester precursor.

-

-

Pyridine Hydrogenation:

-

Precursor: (4-Amino-pyridin-3-yl)methanol derivatives.

-

Reagent:

or -

Outcome: Catalytic hydrogenation often favors the cis isomer (all-syn addition) but is susceptible to epimerization.

-

Critical Impurities to Monitor:

-

Debenzylated species: 4-amino-3-hydroxymethylpiperidine (Loss of

91 fragment). -

Over-reduced alkanes: Loss of the hydroxyl group (if harsh reduction conditions were used).

Part 2: Spectroscopic Characterization Workflow

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, confirm the elemental composition.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Target Mass: 221.1654

( -

Fragmentation Pattern (MS/MS):

- 91.05: Tropylium ion (Benzyl group signature).

- 130.10: Loss of benzyl group (Piperidine core).

Infrared Spectroscopy (FT-IR)

Used to confirm the reduction of the ester/carbonyl precursors.

-

Absence: No strong carbonyl stretch at 1730-1750

(confirms full reduction of ester). -

Presence:

-

3300-3400

: Broad O-H stretch (alcohol). -

3200-3300

: N-H stretch (primary amine doublet or overlap).

-

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method for stereochemical assignment.

1H NMR Connectivity Assignment (CDCl3, 400+ MHz)

| Position | Proton Type | Approx. Shift ( | Multiplicity | Key Correlation |

| N-Bn | Benzylic | 3.40 - 3.60 | Singlet (or ABq) | HMBC to Ph ring |

| H3 | Methine (CH-CH2OH) | 1.80 - 2.20 | Multiplet | COSY to H4 & Exocyclic |

| H4 | Methine (CH-NH2) | 2.60 - 3.10 | Multiplet (dt/td) | COSY to H3 & H5 |

| Exocyclic | 3.50 - 3.80 | Doublet of doublets | HSQC to | |

| H2/H6 | Ring | 1.90 - 3.00 | Complex multiplets | HSQC (distinct axial/eq) |

Stereochemical Logic: Cis vs. Trans

The relative configuration is determined by the vicinal coupling constant (

-

Assumption: The bulky benzyl group at N1 and the substituents at C3/C4 will force the piperidine ring into a chair conformation where the maximum number of substituents are equatorial to minimize 1,3-diaxial strain.

Scenario A: Trans-Isomer ((3R,4R) or (3S,4S))

-

Conformation: Both the

(C3) and -

Proton Geometry: Consequently, H3 and H4 are both axial .

-

Coupling Constant: Axial-Axial coupling is large.

Scenario B: Cis-Isomer ((3R,4S) or (3S,4R))

-

Conformation: One substituent is equatorial, the other is axial.[2]

-

Proton Geometry: H3 is axial/H4 is equatorial (or vice versa).

-

Coupling Constant: Axial-Equatorial coupling is small.

Part 3: Visualization of Elucidation Logic

The following diagram illustrates the decision tree for assigning the structure based on experimental NMR data.

Caption: Decision tree for relative stereochemistry assignment using J-coupling constants and NOE correlations.

Part 4: Experimental Protocols

NMR Sample Preparation & Acquisition

To ensure clear resolution of the H3/H4 multiplets, proper sample prep is vital. Amine protons can broaden signals or catalyze exchange; using a dry, non-protic solvent is preferred.

Protocol:

-

Mass: Weigh 5–10 mg of the purified amine-alcohol.

-

Solvent: Dissolve in 0.6 mL of

(Chloroform-d) containing 0.03% TMS.-

Note: If signals overlap, switch to

(Benzene-d6). The magnetic anisotropy of benzene often shifts signals significantly, resolving overlapping multiplets.

-

-

Acquisition:

-

Run standard 1H (16 scans).

-

Run 2D COSY (to identify the H3-H4 spin system).

-

Run 1D Selective NOESY (irradiate H3, observe H4).

-

HPLC Purity & Isomer Separation Method

Since synthetic routes often yield mixtures, an analytical method to separate isomers is required.

Method Parameters:

-

Column: XBridge C18 (or equivalent high-pH stable column),

, 3.5 µm. -

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine neutral, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (general) and 254 nm (benzyl).

-

Expectation: The cis and trans isomers usually have distinct retention times due to different hydrogen-bonding capabilities with the stationary phase/solvent.

Part 5: Absolute Configuration (Advanced)

If the absolute stereochemistry (e.g., distinguishing 3R,4R from 3S,4S) is required, NMR alone is insufficient unless a chiral solvating agent is used.

Recommended Method: X-Ray Crystallography of Derivative Since the free base is an oil or low-melting solid, derivatization is necessary.

-

Derivatization: React the amine with p-Toluenesulfonyl chloride (TsCl) or p-Bromobenzoyl chloride.

-

Crystallization: Recrystallize the sulfonamide/amide from Ethanol/Heptane.

-

Analysis: The heavy atom (S or Br) facilitates solving the phase problem; the anomalous dispersion allows determination of absolute configuration.

References

-

PubChem Compound Summary. (4-Amino-1-benzylpiperidin-3-yl)methanol.[1] National Center for Biotechnology Information. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for J-coupling analysis in 6-membered rings).

-

Koth, D., et al. (2007).[3] Synthesis of chiral 4-amino-3-hydroxypiperidines. Journal of Carbohydrate Chemistry, 26, 267-278.[3] (Reference for similar 3,4-disubstituted piperidine synthesis and NMR data).

-

Mollet, K., et al. (2011).[4] Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines.[4] Journal of Organic Chemistry, 76(20), 8364-8375.[4] Available at: [Link]

Sources

- 1. (4-Amino-1-benzylpiperidin-3-yl)methanol | C13H20N2O | CID 53396188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Synthetic Utility of (4-Amino-1-benzylpiperidin-3-yl)methanol

Executive Summary: The Scaffold Advantage

(4-Amino-1-benzylpiperidin-3-yl)methanol is a high-value bifunctional building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. Its structural value lies in the 1,3,4-substitution pattern on the piperidine ring. The N-benzyl group acts as a robust lipophilic anchor and protecting group, allowing for selective functionalization of the primary amine (C4) and primary alcohol (C3) before final deprotection.

This guide addresses the critical sourcing challenges—specifically stereochemical ambiguity—and provides a validated workflow for quality control and synthetic application.

Chemical Profile and Stereochemical Complexity

Before engaging suppliers, researchers must define the precise stereochemical requirement. This molecule possesses two chiral centers (C3 and C4), resulting in four potential stereoisomers. Commercial catalogs often suffer from ambiguous labeling (e.g., labeling a racemate as a specific isomer).

The Isomer Landscape

| Configuration | Description | CAS Number (Representative) | Typical Availability |

| (3S, 4S) | Trans-isomer | 1177198-30-9 | High (Common Target) |

| (3R, 4R) | Trans-isomer | 1334146-54-1 | Medium |

| (3R, 4S) | Cis-isomer | Varies | Low (Custom Synthesis) |

| (3S, 4R) | Cis-isomer | Varies | Low (Custom Synthesis) |

| Racemate | Trans-racemate | N/A (Often generic CAS) | High |

Critical Advisory: Many vendors list CAS 1177198-30-9 for the generic trans-racemate. If your SAR (Structure-Activity Relationship) study requires the enantiopure (3S,4S) form, you must request a Chiral HPLC trace from the supplier prior to purchase.

Sourcing Strategy: Validated Suppliers & Evaluation

Sourcing this intermediate requires a tiered approach based on the development stage.

Tier 1: Catalog Suppliers (Discovery Scale < 10g)

For rapid SAR exploration, these suppliers typically hold stock of the trans-isomer (often the (3S,4S) enantiomer or racemate).

-

BLD Pharm: Reliable for gram-scale quantities of CAS 1177198-30-9.

-

ChemScene: Often stocks the specific (3S,4S) isomer with claimed purity >98%.[1]

-

Ambeed: Good source for building blocks; check for "trans-racemic" vs "chiral" labels.

Tier 2: Custom Synthesis (Process Scale > 100g)

For scale-up, catalog prices become prohibitive. Contract Manufacturing Organizations (CMOs) should be engaged to synthesize the molecule via the Ethyl 4-amino-1-benzylpiperidine-3-carboxylate reduction route.

Sourcing Decision Logic

Figure 1: Decision matrix for sourcing based on stereochemical stringency and scale.

Quality Control & Validation Protocols

Upon receipt of the material, "Trust but Verify" is the operational standard. The amine and alcohol functionalities make this compound prone to oxidation and hygroscopicity.

Incoming QC Workflow

-

Visual Inspection: The compound should be a viscous oil or low-melting solid. Darkening indicates amine oxidation.

-

1H-NMR (DMSO-d6):

-

Verify the benzyl benzylic protons (singlet/AB quartet around 3.5 ppm).

-

Verify the piperidine ring protons (multiplets 1.5–3.0 ppm).

-

Diagnostic: The hydroxymethyl -CH2- usually appears as a doublet/multiplet around 3.3–3.5 ppm.

-

-

Chiral HPLC (Crucial for Isomers):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).

-

Rationale: Standard reverse-phase LCMS cannot distinguish enantiomers.

-

Handling & Storage

-

Storage: -20°C under Argon/Nitrogen.

-

Stability: The primary amine absorbs CO2 from air (carbamate formation). Always handle in a fume hood or glovebox.

Synthetic Utility & Application

The core value of (4-Amino-1-benzylpiperidin-3-yl)methanol is its ability to serve as a precursor for bicyclic heterocycles or dual-warhead drugs.

Common Synthetic Pathway: Cyclization

A frequent application is the formation of Oxazolopyridines or similar bicyclic systems by reacting the 1,2-aminoalcohol motif with carbonyl electrophiles (e.g., CDI, phosgene, or aldehydes).

Deprotection Strategy

The N-benzyl group is stable to acidic and basic conditions used to functionalize the amine/alcohol but is easily removed at the end of the synthesis.

Protocol: Hydrogenolytic Debenzylation

-

Substrate: Dissolve (4-Amino-1-benzylpiperidin-3-yl)methanol (or its derivative) in MeOH or EtOH.

-

Catalyst: Add 10 wt% Pd/C (wet support preferred to minimize ignition risk).

-

Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) or Parr shaker (30–50 psi) at RT.

-

Additives: If the amine is free, adding 1 eq. of HCl or AcOH accelerates debenzylation by protonating the amine, preventing catalyst poisoning.

-

Workup: Filter through Celite.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways utilizing the amino-alcohol core and benzyl deprotection.

References

-

PubChem. (n.d.).[2] Compound Summary: (4-Amino-1-benzylpiperidin-3-yl)methanol.[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Definitive Guide to the Stereochemistry of (4-Amino-1-benzylpiperidin-3-yl)methanol

Executive Summary

(4-Amino-1-benzylpiperidin-3-yl)methanol is a critical chiral scaffold in medicinal chemistry, serving as a precursor for next-generation antibiotics (fluoroquinolones/naphthyridines), glycosidase inhibitors (iminosugars), and GPCR ligands.[1] Its structural complexity arises from two contiguous stereocenters at the C3 and C4 positions of the piperidine ring, resulting in four distinct stereoisomers.

This guide provides a rigorous technical analysis of these stereoisomers, detailing their conformational properties, asymmetric synthesis, and analytical differentiation. It is designed for medicinal chemists and process scientists requiring high-purity chiral building blocks.[1]

Part 1: Stereochemical Analysis & Conformational Dynamics[1]

The molecule possesses two chiral centers at C3 and C4. The relative configuration between the hydroxymethyl group at C3 and the amino group at C4 defines the diastereomeric relationship (cis vs. trans), while the absolute configuration defines the enantiomeric pairs.

The Four Stereoisomers

| Isomer | Configuration | Relative Stereochemistry | Relationship |

| 1 | (3R, 4R) | Trans (anti) | Enantiomer of 2 |

| 2 | (3S, 4S) | Trans (anti) | Enantiomer of 1 |

| 3 | (3R, 4S) | Cis (syn) | Enantiomer of 4 |

| 4 | (3S, 4R) | Cis (syn) | Enantiomer of 3 |

Conformational Analysis (Chair Forms)

The piperidine ring predominantly adopts a chair conformation.[1] The bulky

-

Trans-Isomers ((3R,4R) / (3S,4S)): In the lowest energy conformer, both the C3-hydroxymethyl and C4-amino substituents occupy equatorial positions.[1] This diequatorial arrangement is thermodynamically favored, making the trans-isomer the major product in thermodynamic equilibration.

-

J-Coupling Insight: The vicinal protons H3 and H4 are diaxial (

), resulting in a large coupling constant (

-

-

Cis-Isomers ((3R,4S) / (3S,4R)): One substituent must be axial while the other is equatorial.[1] Typically, the bulky hydroxymethyl group remains equatorial, forcing the amino group into an axial position, or vice versa depending on hydrogen bonding networks.

-

J-Coupling Insight: The vicinal protons H3 and H4 exhibit an axial-equatorial (

) relationship, resulting in a significantly smaller coupling constant (

-

Part 2: Synthetic Pathways & Resolution Strategies

The synthesis of specific stereoisomers requires divergent strategies. The Epoxide Opening Route is preferred for generating trans-isomers with high stereocontrol, while Racemic Resolution is often used for bulk scale-up.[1]

Workflow Visualization

Caption: Divergent synthetic pathways for accessing enantiopure trans-isomers via resolution or asymmetric epoxide opening.[1]

Method A: Asymmetric Epoxide Ring Opening (High Stereocontrol)

This method exploits the stereospecific anti-opening of epoxides.[1]

-

Precursor Synthesis: Epoxidation of 1-benzyl-1,2,3,6-tetrahydropyridine yields racemic 1-benzyl-3,4-epoxypiperidine.[1]

-

Kinetic Resolution: Treatment with a chiral lithium amide (derived from (

)-2-(pyrrolidin-1-ylmethyl)pyrrolidine) selectively deprotonates one enantiomer of the epoxide to an allylic alcohol, leaving the desired epoxide enantiomer (e.g., (3R,4S)-epoxide) intact with high ee (>95%).[1] -

Ring Opening: Reaction of the enantiopure epoxide with a nucleophile (e.g., hydroxide or protected amine precursor) proceeds via

attack at C4.-

Result: This inversion at C4 combined with the retention at C3 (relative to the epoxide) strictly yields the trans-amino alcohol.[1]

-

Method B: Classical Resolution (Scalable)

For large-scale production where kinetic resolution is too costly, classical resolution of the racemate is standard.

-

Racemic Synthesis: The racemic trans-amino alcohol is prepared by refluxing the racemic epoxide with aqueous ammonia.[1]

-

Salt Formation: The racemate is dissolved in methanol/ethanol.[1]

-

Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) is added.[1][2]

-

Free Basing: The salt is treated with NaOH to release the chiral free base.[1]

Part 3: Analytical Characterization[1]

Distinguishing the stereoisomers requires a combination of NMR spectroscopy and Chiral HPLC.

NMR Spectroscopy ( H-NMR)

The key diagnostic feature is the coupling constant between H3 and H4.[1]

| Feature | Trans-Isomers ((3R,4R)/(3S,4S)) | Cis-Isomers ((3R,4S)/(3S,4R)) |

| H3-H4 Coupling ( | 9.0 -- 11.0 Hz | 3.0 -- 5.0 Hz |

| Conformation | Diaxial protons (Chair) | Axial-Equatorial protons |

| C3-H Shift | Upfield relative to cis | Downfield relative to trans |

Note: Data assumes the major conformer places the bulky hydroxymethyl and amino groups in equatorial positions for the trans isomer.

Chiral HPLC Parameters

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm or 254 nm.[1]

-

Separation: The four isomers typically elute in pairs (enantiomers) requiring specific chiral selectors to resolve all four.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of Racemic trans-(4-Amino-1-benzylpiperidin-3-yl)methanol

Objective: Preparation of the racemic scaffold for subsequent resolution.[1]

-

Epoxidation:

-

Ring Opening (Aminolysis):

-

Dissolve the epoxide (5.0 g) in aqueous ammonia (28%, 50 mL) and ethanol (20 mL).

-

Heat in a sealed pressure vessel at 80°C for 12 hours.

-

Concentrate in vacuo to remove ethanol/ammonia.[1]

-

Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (DCM:MeOH:NH4OH 90:10:1).[1]

-

Product: Racemic trans-4-amino-1-benzylpiperidin-3-yl-methanol.[1]

-

Protocol 2: Chiral Resolution of the (3S,4S)-Isomer

Objective: Isolation of the (3S,4S) enantiomer using Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]

-

Salt Formation:

-

Dissolve racemic trans-amine (10 mmol, 2.20 g) in MeOH (15 mL).

-

Add a hot solution of L-DTTA (10 mmol, 3.86 g) in MeOH (15 mL).

-

Allow the mixture to cool slowly to RT, then refrigerate at 4°C overnight.

-

-

Filtration & Recrystallization:

-

Filter the white precipitate (Salt A).[1]

-

Recrystallize Salt A from MeOH/Ethanol (1:1) to upgrade chiral purity (>98% ee).

-

-

Free Basing:

References

-

Synthesis and absolute configuration of optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Arkat USA (Arkivoc). [Link]

-

PubChem Compound Summary: (4-Amino-1-benzylpiperidin-3-yl)methanol. National Center for Biotechnology Information (2025). [Link][1]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC). [Link]

-

Process for preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents (EP3539965A1). [1]

Sources

- 1. (4-Amino-1-benzylpiperidin-3-yl)methanol | C13H20N2O | CID 53396188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Optimization of Novel Piperidine Derivatives

Executive Summary

The piperidine scaffold remains a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD). Its ubiquity stems from its unique ability to modulate physicochemical properties—specifically lipophilicity and basicity (pKa ~11)—while providing a rigid, three-dimensional framework for receptor binding.

This guide details the technical roadmap for discovering novel piperidine derivatives. We move beyond traditional N-substitution, focusing on recent breakthroughs in C-H functionalization and spirocyclic design that access unexplored chemical space. We integrate 2024/2025 synthetic methodologies with rigorous pharmacological validation protocols.

Structural Rationale & Pharmacophore Logic

The "Chair" Advantage

Unlike planar heteroaromatics (e.g., pyridine), piperidine exists predominantly in a chair conformation. This 3D geometry allows for precise vectorization of substituents, enabling high-affinity interactions with deep hydrophobic pockets in GPCRs and enzymes.

-

Basicity & Ionization: The secondary amine (pKa ~11.2) ensures that at physiological pH (7.4), the nitrogen is protonated. This cation is critical for forming ionic bridges with Aspartate (Asp) or Glutamate (Glu) residues in target proteins (e.g., Asp74 in the Acetylcholinesterase gorge).

-

Metabolic Liability: The C-2 and C-6 positions (alpha to nitrogen) are susceptible to oxidative metabolism. Blocking these sites with methyl groups or fusing rings (e.g., tetrahydroisoquinolines) can significantly extend half-life (

).

Visualizing the SAR Logic

The following diagram illustrates the functional zones of the piperidine scaffold for lead optimization.

Figure 1: Structure-Activity Relationship (SAR) logic for Piperidine optimization.

Advanced Synthetic Strategies (2024-2025)

Traditional synthesis relies heavily on the reduction of pyridines or reductive amination. However, these methods limit diversity to N-substituted or 4-substituted analogs. To discover novel derivatives, we must access the "difficult" C3 and C4 positions with high stereocontrol.

Breakthrough: Biocatalytic C-H Functionalization

A paradigm shift published in Science (Dec 2024) combines biocatalysis with radical cross-coupling to access 3D piperidine space.[1][2]

-

Enzymatic Oxidation: Use engineered P450 monooxygenases to selectively install a hydroxyl group at chemically inert C-H bonds (C3 or C4) of the piperidine ring.

-

Radical Cross-Coupling: Convert the hydroxyl handle to an active ester, then utilize Ni-catalyzed cross-coupling to install aryl or alkyl groups.

Strategy: Late-Stage Functionalization (LSF)

For rapid library generation, LSF of the piperidine nitrogen via Pd-catalyzed Buchwald-Hartwig amination remains the gold standard for generating N-aryl derivatives (common in antipsychotics).

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesis of N-(4-fluorophenyl)-4-benzylpiperidine (Model System). Rationale: This protocol validates the creation of a C-N bond between the piperidine core and an aromatic ring, a key pharmacophore in CNS drugs.

Methodology

Reagents:

-

4-Benzylpiperidine (1.0 equiv)

-

1-Bromo-4-fluorobenzene (1.2 equiv)

-

Pd_2(dba)_3 (2 mol%)

-

XPhos (4 mol%) - Ligand choice is critical for steric bulk.

-

NaOtBu (1.5 equiv) - Base.

-

Toluene (anhydrous).

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and cycle with Argon (3x) to remove O_2 (Pd catalyst poison).

-

Catalyst Pre-complexation: Add Pd_2(dba)_3 and XPhos to the tube. Add 2 mL Toluene. Stir at RT for 5 mins until the solution turns dark red/brown (active Pd(0) species generation).

-

Substrate Addition: Add 4-Benzylpiperidine, 1-Bromo-4-fluorobenzene, and NaOtBu under Argon flow.

-

Reaction: Seal tube. Heat to 100°C for 12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Look for disappearance of the secondary amine spot (ninhydrin stain).

-

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography on silica gel.

Self-Validating Quality Control

-

1H NMR (CDCl3): Look for the diagnostic downfield shift of the piperidine alpha-protons (from ~2.6 ppm to ~3.5 ppm) due to N-arylation.

-

LC-MS: Single peak required. Mass = [M+H]+.

-

Residual Pd: Must be <10 ppm for biological testing (measure via ICP-MS).

Therapeutic Case Study: Donepezil (CNS)[6]

Drug: Donepezil (Aricept) Target: Acetylcholinesterase (AChE) Mechanism: The N-benzylpiperidine moiety mimics the choline substrate. The piperidine nitrogen is protonated and binds to the anionic subsite (Trp86) via cation-pi interactions, while the benzyl group interacts with the peripheral anionic site .

Physicochemical Profile Comparison

The following table highlights why Piperidine is superior to its analogs for CNS applications.

| Property | Piperidine | Pyridine | Morpholine | Piperazine |

| Hybridization | sp3 (3D Chair) | sp2 (Planar) | sp3 (Chair) | sp3 (Chair) |

| pKa (Basicity) | ~11.2 (High) | ~5.2 (Low) | ~8.3 (Mod) | ~9.8 (High) |

| LogP (Lipophilicity) | High | Moderate | Low (Polar O) | Low (Polar N) |

| H-Bond Donors | 1 (NH) | 0 | 1 (NH) | 2 (NH) |

| CNS Penetration | Excellent | Good | Poor | Moderate |

Discovery Workflow Diagram

The path from target identification to a lead piperidine candidate.

Figure 2: Integrated workflow for piperidine drug discovery.

References

-

Rice University. (2024).[1][2] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[1][2] Rice News. Link

- Li, J., et al. (2024). Biocatalytic C-H functionalization and radical cross-coupling for piperidine synthesis. Science. (Referenced via Rice University press release).

-

Maciá, B. (2024).[1][2] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI Pharmaceuticals. Link

-

BenchChem. (2025).[4][6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides. Link

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[3][7][8][9] PubMed. Link

-

Scripps Research. (2024).[1][2] Streamlined synthesis of high-value piperidines. ScienceDaily. Link

Sources

- 1. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives [ouci.dntb.gov.ua]

The Piperidine Scaffold in Medicinal Chemistry: A Technical Guide to Optimization and Application

Executive Summary

The piperidine ring (hexahydropyridine) remains the second most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, surpassed only recently by pyridine. Its dominance is not accidental but structural: piperidine offers a unique combination of defined conformational space (the chair), tunable basicity (

For the medicinal chemist, the piperidine scaffold is rarely a passive linker. It frequently serves as a pharmacophore anchor , directing substituents into specific hydrophobic pockets (e.g., GPCRs, kinases) while modulating physicochemical properties like solubility and hERG channel liability.[1] This guide dissects the technical utility of piperidine, moving from conformational analysis to synthetic execution.

Physicochemical Foundations & Optimization

The Conformational Lock

Unlike flexible alkyl chains, piperidine exists predominantly in a distinct chair conformation , minimizing torsional strain.[1] This rigidity is a feature, not a bug.[1] It allows chemists to present substituents in defined axial or equatorial vectors.[1]

-

Equatorial Preference: Bulky substituents at C2, C3, or C4 will overwhelmingly prefer the equatorial position to avoid 1,3-diaxial interactions (

-value driven).[1] -

The "Pharmacophore Vector": In drugs like Donepezil , the piperidine ring acts as a spacer that orients the benzyl group to the peripheral anionic site of acetylcholinesterase (AChE) while the nitrogen interacts with the catalytic anionic site.[2][3]

Modulating Basicity ( )

Unsubstituted piperidine is highly basic (

-

Poor Membrane Permeability: The charged species struggles to cross the lipid bilayer.

-

hERG Liability: Basic amines are a hallmark of hERG potassium channel blockers, leading to cardiotoxicity risks (QT prolongation).[1]

The Solution: Fluorine "Scan"

Strategic fluorination is the gold standard for

| Substitution | Approx | Effect on |

| Unsubstituted Piperidine | 11.2 | Baseline |

| 4-Fluoropiperidine | ~9.5 | Minor reduction |

| 3-Fluoropiperidine | ~8.4 | Significant reduction; lowers hERG risk |

| 3,3-Difluoropiperidine | ~7.5 | Optimal for CNS penetration |

Technical Insight: The orientation of the C-F bond matters. An axial fluorine at C3 can stabilize the protonated amine via a charge-dipole interaction, potentially resisting the

lowering effect compared to the equatorial congener.

Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for optimizing a piperidine hit.

Figure 1: Decision tree for modulating piperidine physicochemical properties.

Metabolic Liabilities & Stabilization[4]

The piperidine ring is metabolically "soft." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the ring aggressively.

Primary Metabolic Pathways[1]

-

N-Dealkylation: Oxidative cleavage of the N-substituent.[4]

- -Carbon Oxidation: Hydroxylation at the carbon adjacent to the nitrogen (C2 or C6), leading to the unstable carbinolamine, which collapses to a lactam (2-piperidone).

-

Ring Opening: Subsequent to oxidation, the ring may cleave, destroying the pharmacophore.[1]

Blocking Strategies

To extend half-life (

-

Gem-dimethylation: Placing two methyl groups at C2 or C6 sterically hinders the approach of the P450 heme iron and removes abstractable protons.

-

Deuteration: Replacing C-H with C-D at the

-position exploits the Kinetic Isotope Effect (KIE), slowing the rate-limiting C-H abstraction step without altering binding affinity. -

Spiro-cycles: Incorporating the piperidine nitrogen into a spiro-system (e.g., spiro[piperidine-4,1'-indene]) rigidly locks the conformation and sterically shields the

-carbons.

Synthetic Architectures

While commercial availability of piperidines is high, custom substitution requires robust synthesis.[1]

The Workhorse: Reductive Amination

The most reliable method for N-functionalization. It tolerates a vast array of functional groups.[1]

-

Mechanism: Condensation of a piperidine (amine) with an aldehyde/ketone to form an iminium ion, followed by in situ reduction (typically NaBH(OAc)₃).[1]

-

Why NaBH(OAc)₃? It is mild and selective.[1] Unlike NaBH₄, it will not reduce the aldehyde/ketone before the imine is formed, preventing side-product alcohols.[1]

Modern Approach: C-H Functionalization

Recent advances allow for the direct functionalization of the piperidine ring after it is built.

-

-Lithiation: N-Boc-piperidine can be lithiated at the

Case Study: Donepezil (Aricept)

Donepezil represents the archetype of piperidine-based drug design.

-

Therapeutic Class: Acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[1][5][6]

-

Structural Logic:

-

The Piperidine Nitrogen: Protonated at physiological pH, it forms a cation-

interaction with Trp86 in the AChE active site. -

The Linker: The piperidine ring serves as a rigid spacer, positioning the benzyl group to stack with Trp279 in the peripheral anionic site.

-

SAR Insight: Replacement of the piperidine with a piperazine (lowering

) or a morpholine significantly reduces potency, confirming the necessity of the cationic charge for binding efficacy.

-

Experimental Protocol

Protocol: General Reductive Amination for N-Substituted Piperidines

This protocol is designed for the synthesis of a library of N-benzyl piperidine analogs, similar to the intermediate steps in Donepezil synthesis.

Reagents:

-

4-Substituted Piperidine (1.0 equiv)[1]

-

Aryl Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 0.1 equiv)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent][1]

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the Aryl Aldehyde (1.1 mmol) in anhydrous DCM (5 mL).

-

Add the 4-Substituted Piperidine (1.0 mmol).

-

Add Acetic Acid (1-2 drops).[1] Note: Acid catalysis accelerates imine formation.[1]

-

Stir at room temperature (RT) for 30–60 minutes under nitrogen. Visual Check: The solution may become slightly cloudy as water is generated.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution (

) may occur. -

Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.[1]

-

Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of the aldehyde and the appearance of the product mass (M+H).

-

-

Workup (Self-Validating Step):

-

Quench the reaction by adding saturated aqueous

(10 mL). Why? This neutralizes the acid and ensures the product amine is in the free-base form for extraction. -

Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).[1]

-

Combine organic layers, wash with brine, and dry over anhydrous

.[1]

-

-

Purification:

-

Concentrate in vacuo.[1]

-

Purify via flash column chromatography (typical eluent: 0-10% MeOH in DCM with 1%

additive to prevent streaking of the amine).

-

Synthetic Workflow Diagram

Figure 2: Mechanistic flow of the reductive amination protocol.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1][7] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Kalgutkar, A. S., & Dalvie, D. (2015).[1] Role of F-Substitution in Abrogating Oxidative Metabolism Liability at the Piperidine Ring. Chemical Research in Toxicology. Link

-

Sugimoto, H., et al. (2000).[1] Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors.[1] Current Medicinal Chemistry. Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry. Link

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. scispace.com [scispace.com]

- 7. thieme-connect.com [thieme-connect.com]

Methodological & Application

Application Note: A Systematic Approach to the Derivatization of (4-Amino-1-benzylpiperidin-3-yl)methanol for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets.[3] This guide focuses on a specific, highly functionalized piperidine derivative, (4-Amino-1-benzylpiperidin-3-yl)methanol, a versatile starting point for generating diverse chemical libraries. Our objective is not merely to list synthetic procedures but to provide a strategic framework for its derivatization. We will explore the chemical logic behind modifying each functional handle—the primary amine, the primary alcohol, and the piperidine nitrogen—to systematically probe the chemical space in the pursuit of optimized biological activity. Each protocol is designed as a self-validating system, incorporating in-process checks and detailed characterization steps, to ensure the scientific integrity of the resulting Structure-Activity Relationship (SAR) data.

The Core Scaffold: Strategic Functional Handles

The (4-Amino-1-benzylpiperidin-3-yl)methanol scaffold offers three primary points for chemical modification, each allowing for the tuning of distinct physicochemical properties. The stereochemical relationship between the C3 and C4 substituents (cis or trans) can profoundly impact biological activity and should be considered a critical, fixed parameter for initial library synthesis.[1]

-

C4-Primary Amine: A key interaction point. It can act as a hydrogen bond donor and, when protonated, form crucial salt-bridge interactions. Derivatization here modulates basicity, hydrogen bonding capability, and steric bulk.

-

C3-Hydroxymethyl Group: This primary alcohol can serve as a hydrogen bond donor and acceptor. Its modification can influence solubility, lipophilicity, and introduce vectors to explore different regions of a binding pocket.

-

N1-Benzyl Group: The benzyl group serves as a protecting group for the piperidine nitrogen but also as a large, lipophilic placeholder. Its removal unmasks a secondary amine, arguably the most critical position for modulation in many piperidine-based pharmacophores, as the N-substituent often dictates potency and receptor selectivity.[1]

Caption: Key derivatization points on the core scaffold.

Derivatization Strategies and Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific reactivity of their chosen reagents.

Modification of the C4-Primary Amine

Derivatization at this position is often the first step in an SAR exploration due to the reliability of the reactions and the critical role of this amine in molecular recognition.

-

Causality and Expertise: N-acylation replaces a basic amine with a neutral amide, eliminating a positive charge (at physiological pH) while introducing a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H). This is a classic strategy to probe for specific hydrogen bonding interactions and to add steric bulk in a controlled manner.[4][5] The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[6]

-

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve (4-Amino-1-benzylpiperidin-3-yl)methanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. This mitigates potential side reactions and controls the exothermic nature of the acylation.

-

Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

-

-

Causality and Expertise: This reaction introduces secondary or tertiary amines, allowing for fine-tuning of basicity and lipophilicity while exploring steric tolerance within the binding pocket.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of most functional groups, and selectively reduces the iminium ion intermediate in the presence of the aldehyde.[8][9]

-

Step-by-Step Methodology:

-

Setup: Dissolve (4-Amino-1-benzylpiperidin-3-yl)methanol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloroethane (DCE) or DCM (approx. 0.1 M).

-

Imine Formation: Add acetic acid (0.1 eq.) to catalyze the formation of the iminium ion intermediate. Stir for 30 minutes at room temperature.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the mixture. The reaction is often accompanied by gas evolution.

-

Reaction: Stir at room temperature for 12-24 hours.

-

Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.

-

Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

-

Modification of the C3-Hydroxymethyl Group

Chemoselectivity can be a challenge here, as the C4-amine is also nucleophilic. For reactions requiring a strong base, prior protection of the C4-amine (e.g., as a Boc-carbamate) is highly recommended.

-

Causality and Expertise: This modification converts the hydrogen bond-donating alcohol into an ether, which acts only as a hydrogen bond acceptor. It is an effective way to increase lipophilicity and introduce larger groups.[10] The reaction requires a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is commonly used, forming the sodium alkoxide in situ.[11] The choice of solvent (e.g., THF, DMF) is critical for solubility and reactivity.

-

Step-by-Step Methodology (assuming C4-amine is protected):

-

Setup: To a solution of the N-Boc protected starting material (1.0 eq.) in anhydrous THF (0.1 M) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Reagent Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) dropwise.

-

Reaction: Stir at room temperature overnight.

-

Monitoring: Monitor by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify by flash column chromatography. Subsequent deprotection of the Boc group (e.g., with TFA in DCM) will yield the final O-alkylated product.

-

Modification at the N1 Position

This is often a final-stage modification strategy after an optimal C3/C4 substitution pattern has been identified.

-

Causality and Expertise: Catalytic hydrogenation is a clean and efficient method for cleaving benzyl amines. Palladium on carbon (Pd/C) is the catalyst of choice.[12] The resulting secondary amine is a versatile handle for introducing a diverse array of substituents via reductive amination (as in Protocol 2) or direct alkylation, which are often critical for optimizing pharmacokinetic properties and target affinity.[3]

-

Step-by-Step Methodology:

-

Debenzylation: Dissolve the C3/C4-modified benzylpiperidine derivative (1.0 eq.) in methanol or ethanol. Add 10% Pd/C (10% w/w).

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitor by LC-MS).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate to obtain the crude de-benzylated piperidine. This is often used directly in the next step.

-

N-Alkylation: Subject the crude secondary amine to reductive amination conditions as described in Protocol 2 .

-

SAR Study Workflow and Analysis

A successful SAR campaign relies on a systematic workflow that connects synthesis, characterization, and biological testing in a feedback loop.

Caption: Iterative workflow for an SAR study.

Data Consolidation and Analysis

All quantitative data should be summarized for clear comparison. This includes analytical data to ensure compound integrity and the biological data that drives the SAR.

Table 1: Example Data Summary for SAR Analysis

| Compound ID | Modification (Position) | Structure | Purity (HPLC, %) | MW (Expected) | MW (Found, M+H⁺) | IC₅₀ (nM) |

| Parent-01 | None | (Structure) | >98% | 220.31 | 221.15 | 15,200 |

| LibA-01 | N-Acetyl (C4) | (Structure) | >99% | 262.35 | 263.18 | 8,500 |

| LibA-02 | N-Benzoyl (C4) | (Structure) | >98% | 324.42 | 325.21 | 4,200 |

| LibB-01 | O-Methyl (C3) | (Structure) | >99% | 234.34 | 235.19 | 12,500 |

| ... | ... | ... | ... | ... | ... | ... |

From this table, an initial SAR can be deduced: Acylation at the C4-amine is tolerated, and increasing the size of the acyl group from acetyl to benzoyl improves potency. This insight guides the next round of synthesis, perhaps exploring various substituted benzoyl groups.

Characterization of Synthesized Derivatives

Rigorous characterization is non-negotiable for validating SAR data.

-

High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.[13]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The appearance of new signals (e.g., a methyl singlet for an N-acetyl group) and shifts in existing signals (e.g., the C4-methine proton shifting downfield upon acylation) confirm the transformation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for use in biological assays.[14]

References

-

Giang, K. C., & Schriber, J. B. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Xiao-Feng, W. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central. Available at: [Link]

-

Xiao-Feng, W. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

-

Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

-

Karage, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

-

Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

-

Xiao-Feng, W. (2021). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository. Available at: [Link]

-

Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]

-

Hall, C. J. J., Goundry, W. R. F., & Donohoe, T. J. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. PubMed Central. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Wang, Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

-

What is the role of bioisosterism in drug design? Patsnap Synapse. Available at: [Link]

-

Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available at: [Link]

-

Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

- Method for producing O-alkylated cyclic aminoalcohols. Google Patents.

-

Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. PubMed Central. Available at: [Link]

-

Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. Available at: [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Small Molecule Analysis. Allumiqs. Available at: [Link]

-

Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. Available at: [Link]

-

N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

-

N-Terminus Acetylation Protocol. CDN. Available at: [Link]

-

N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]

Guide to the N-Benzylation of Piperidine Intermediates: Protocols, Mechanisms, and Field-Proven Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its prevalence is due to the benzyl group's ability to confer desirable properties, including metabolic stability and specific steric bulk for receptor interactions, while also serving as a versatile protecting group that can be readily removed. This guide provides an in-depth exploration of the N-benzylation of piperidine intermediates, moving beyond simple procedural lists to explain the underlying chemical principles. We will dissect the two primary synthetic routes—direct nucleophilic substitution and reductive amination—and provide detailed, field-tested protocols. This document is designed to equip researchers with the expertise to select optimal reaction conditions, troubleshoot common issues, and efficiently synthesize these critical intermediates.

Introduction: The Strategic Importance of the N-Benzyl Group

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs and clinical candidates. Substitution on the piperidine nitrogen atom is a critical handle for modulating a molecule's physicochemical and pharmacological properties. The N-benzyl group, in particular, offers several strategic advantages:

-

Pharmacophore Element: The aromatic ring can engage in crucial π-π stacking or hydrophobic interactions within a biological target's binding site.

-

Metabolic Blocker: The bulky benzyl group can shield the nitrogen from metabolic enzymes like cytochrome P450s, preventing N-dealkylation and extending the compound's half-life.

-

Robust Protecting Group: It is stable to a wide range of reaction conditions (e.g., acidic, basic, and organometallic reagents) yet can be reliably cleaved under reductive conditions, most commonly via catalytic hydrogenation.[1]

-

Synthetic Versatility: Its presence allows for extensive modification of other parts of the piperidine scaffold before its strategic removal in the final steps of a synthesis.

Given its importance, a robust understanding of its installation is essential for any chemist in the field of drug development.

Mechanistic Pathways to N-Benzylation

Two dominant strategies are employed for the N-benzylation of piperidines. The choice between them depends on the availability of starting materials, substrate compatibility, and desired selectivity.

Direct Alkylation via Sₙ2 Reaction

This is the most classical approach, involving the direct reaction of the piperidine nitrogen with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide in a bimolecular nucleophilic substitution (Sₙ2) reaction.

A base, typically a mild inorganic carbonate like K₂CO₃, is required to neutralize the hydrohalic acid (H-X) generated during the reaction.[2] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.

Key Mechanistic Challenge: Over-alkylation

A significant drawback of direct alkylation is the potential for over-alkylation. The product, N-benzylpiperidine, is often a stronger nucleophile than the starting piperidine.[3] This increased nucleophilicity means it can compete with the starting material for the remaining benzyl halide, leading to the formation of an undesired quaternary ammonium salt.[4][5] This side reaction consumes valuable reagents and complicates purification.

Caption: A typical experimental workflow for direct N-alkylation of piperidine.

Materials:

-

Piperidine intermediate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the piperidine intermediate (e.g., 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

-

Add anhydrous acetonitrile (e.g., 50 mL).

-

Stir the suspension vigorously at room temperature for 10 minutes.

-

Add benzyl bromide (1.3 mL, 11 mmol, 1.1 eq) dropwise to the stirring suspension. Caution: Benzyl bromide is lachrymatory; handle in a fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude material by silica gel column chromatography to afford the pure N-benzylpiperidine product. [2]

Protocol 2: Reductive Amination with Benzaldehyde and STAB

This protocol is superior for sensitive substrates or when over-alkylation is a major concern.

Materials:

-

Piperidine intermediate (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic)

Procedure:

-

In a round-bottom flask, dissolve the piperidine intermediate (e.g., 10 mmol, 1.0 eq) and benzaldehyde (1.07 mL, 10.5 mmol, 1.05 eq) in DCM (50 mL).

-

Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive amines or ketones. [6]3. In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography if necessary. [7]

Comparative Data and Troubleshooting

The choice of conditions can significantly impact reaction outcomes. The table below summarizes typical results.

| Method | Benzylating Agent | Base/Reagent | Solvent | Temp. | Typical Yield | Key Advantage | Ref. |

| Direct Alkylation | Benzyl Bromide | K₂CO₃ | CH₃CN | Reflux | 75-90% | Simple, common reagents | [2] |

| Direct Alkylation | Benzyl Chloride | K₂CO₃ / TBAI | DMF | 65 °C | 80-95% | Uses less reactive halide | [2][8] |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 85-98% | No over-alkylation, high yield | [7] |

| Reductive Amination | Benzaldehyde | H₂ / Pd-C | MeOH | RT | >90% | "Clean" reduction, no salt waste | [9] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Insufficiently reactive benzylating agent (e.g., chloride).- Piperidine starting material is protonated (as a salt).- Inactive catalyst (for hydrogenation). | - Switch from benzyl chloride to benzyl bromide.- Add a catalytic amount of NaI or TBAI.<[2]br>- Add an extra equivalent of base to neutralize the salt first. |

| Over-alkylation | - Stoichiometry of benzyl halide is too high.- Reaction run for too long or at too high a temperature.- Product is more nucleophilic than starting material. [3] | - Use a maximum of 1.05-1.1 equivalents of benzyl halide.- Add the benzyl halide slowly to the reaction.- Switch to the reductive amination protocol. |

| Formation of Benzyl Alcohol | - Water present in the reaction mixture, hydrolyzing the benzyl halide. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. |

| Difficult Purification | - Product and starting material have similar polarity.- Presence of quaternary salt. | - Drive the reaction to full conversion.- Quaternary salts are often water-soluble; wash the organic layer thoroughly with water during workup. |

Conclusion

The N-benzylation of piperidines is a fundamental transformation in synthetic and medicinal chemistry. While direct Sₙ2 alkylation is a straightforward method, it requires careful control to mitigate over-alkylation. For more sensitive substrates or when high purity is paramount, reductive amination offers a superior and more reliable strategy. By understanding the mechanistic principles and the specific roles of each reagent and condition, researchers can confidently and efficiently synthesize these valuable N-benzyl piperidine intermediates, accelerating the drug discovery and development process.

References

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (n.d.). Quick Company. Retrieved February 19, 2026, from [Link]

-

JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved February 19, 2026, from [Link]

-

Fujita, K., Enoki, Y., & Yamaguchi, R. (n.d.). Iridium-catalyzed N-heterocyclization of primary amines with diols. Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. Retrieved February 19, 2026, from [Link]

-

Strupiński, R., et al. (2014). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 71(3), 449-457. Available at: [Link]

-

Villalobos-Hernández, J. R., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4493. Available at: [Link]

-

Marvel, C. S., & Lazier, W. A. (n.d.). Benzoyl piperidine. Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(30), 9679–9684. Available at: [Link]

-

Overman, L. E., & Singleton, D. A. (n.d.). (E)-1-benzyl-3-(1-iodoethylidene)piperidine. Organic Syntheses. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- Google Patents. (n.d.). US4482713A - Quaternary ammonium salts and their preparation.

-

G. de la Fuente, et al. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 7(4), 386-393. Available at: [Link]

-